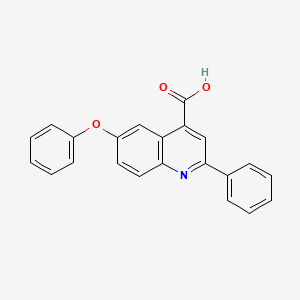

6-Phenoxy-2-phenylquinoline-4-carboxylic acid

CAS No.: 1160264-22-1

Cat. No.: VC18431394

Molecular Formula: C22H15NO3

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160264-22-1 |

|---|---|

| Molecular Formula | C22H15NO3 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 6-phenoxy-2-phenylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C22H15NO3/c24-22(25)19-14-21(15-7-3-1-4-8-15)23-20-12-11-17(13-18(19)20)26-16-9-5-2-6-10-16/h1-14H,(H,24,25) |

| Standard InChI Key | PAAWWBHGYWCNIE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-phenoxy-2-phenylquinoline-4-carboxylic acid features a quinoline ring substituted at three positions: a phenoxy group at C6, a phenyl group at C2, and a carboxylic acid at C4 . This arrangement creates a planar, polyaromatic system with distinct electronic properties. The IUPAC name is 6-phenoxy-2-phenylquinoline-4-carboxylic acid, and its canonical SMILES string is C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Appearance | White crystalline powder | |

| Melting Point | Not reported (decomposes >200°C) | |

| Solubility | Soluble in DMSO, NaOH solutions | |

| Purity | ≥95% (HPLC) |

The compound’s limited aqueous solubility (enhanced in basic media due to deprotonation of the carboxylic acid) influences its formulation strategies . Spectroscopic data, including -NMR and IR, confirm its structure through characteristic quinoline ring vibrations (1600–1450 cm) and carboxylic acid C=O stretches (1700–1680 cm) .

Synthesis and Structural Modification

Primary Synthetic Routes

The synthesis of 6-phenoxy-2-phenylquinoline-4-carboxylic acid typically involves multicomponent reactions. One optimized protocol uses:

-

Starting Materials: N-aryl glycine derivatives, ethylbenzene, and phenoxybenzaldehyde.

-

Catalysis: Copper(II) salts (e.g., Cu(OAc)) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under aerobic conditions.

-

Conditions: 60–90°C for 6–12 hours in dichloroethane, yielding 68–72% after column chromatography.

An alternative Pfitzinger reaction route employs isatin and α-methyl ketone precursors in ethanol/water, though this method is less efficient for introducing the phenoxy group .

Derivative Synthesis

Structural modifications focus on:

-

Zinc-binding groups (ZBGs): Hydroxamic acid (-CONHOH) or hydrazide (-CONHNH) substitutions at the carboxylic acid position to enhance HDAC inhibition .

-

Linker variations: Incorporation of phenylpiperazine spacers to improve hydrophobic interactions with enzyme active sites .

Pharmacological Applications

Anticancer Activity via HDAC Inhibition

A 2022 study synthesized 30 derivatives of 6-phenoxy-2-phenylquinoline-4-carboxylic acid as HDAC inhibitors . Key findings include:

| Compound | HDAC1 IC (nM) | HDAC6 IC (nM) | Antiproliferative Activity (HCT116 IC) |

|---|---|---|---|

| 4c | 12.3 ± 1.2 | 8.7 ± 0.9 | 0.45 ± 0.06 μM |

| 6a | 9.8 ± 0.8 | 6.2 ± 0.5 | 0.32 ± 0.04 μM |

Mechanistically, these compounds induce G/M cell cycle arrest and apoptosis in colorectal cancer (HCT116) cells by modulating acetylation of histone H3 and α-tubulin .

Antibacterial Properties

A 2016 study reported derivatives with potent activity against Staphylococcus aureus (MIC = 4–8 μg/mL) and Escherichia coli (MIC = 8–16 μg/mL) . The carboxylic acid group’s ability to disrupt bacterial membrane integrity is critical for this activity .

Future Perspectives

-

Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates (ADCs) to improve tumor selectivity.

-

Multitarget Agents: Hybrid molecules combining HDAC inhibition with kinase or PARP inhibitory motifs.

-

Antimicrobial Resistance (AMR): Structure-activity relationship (SAR) studies to combat methicillin-resistant Staphylococcus aureus (MRSA).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume